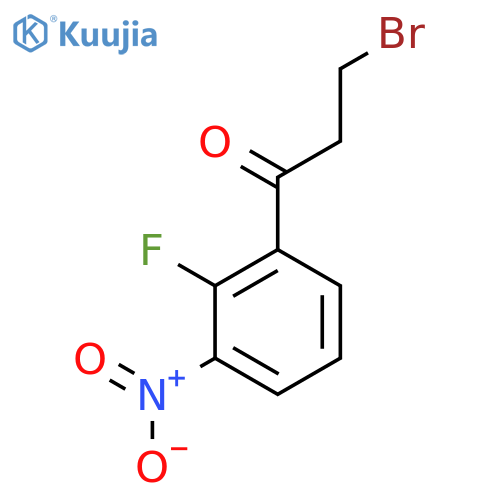Cas no 1805858-57-4 (3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one)

3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one
-
- インチ: 1S/C9H7BrFNO3/c10-5-4-8(13)6-2-1-3-7(9(6)11)12(14)15/h1-3H,4-5H2
- InChIKey: NXAUIGIBHYYYCQ-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC=C(C=1F)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 62.9
3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013019585-500mg |
3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one |
1805858-57-4 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
| Alichem | A013019585-1g |
3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one |
1805858-57-4 | 97% | 1g |
1,490.00 USD | 2021-06-24 | |
| Alichem | A013019585-250mg |
3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one |
1805858-57-4 | 97% | 250mg |
475.20 USD | 2021-06-24 |
3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one 関連文献
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-oneに関する追加情報
Professional Introduction to 3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one (CAS No. 1805858-57-4)
3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one, with the chemical formula C10H7BrFNO4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number CAS No. 1805858-57-4, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The structural features of this molecule, particularly the presence of both bromo and fluoro substituents along with a nitro group on the aromatic ring, make it a valuable intermediate in synthetic chemistry.
The bromo and fluoro groups are strategically positioned on the molecule, which enhances its reactivity and utility in various chemical transformations. These substituents are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The nitrophenyl moiety further contributes to the compound's reactivity, enabling it to participate in nucleophilic aromatic substitutions and other electron-deficient aromatic reactions.
In recent years, there has been a surge in research focused on developing new therapeutic agents with enhanced efficacy and reduced side effects. 3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one has emerged as a key building block in this endeavor. Its structural motif is found to be particularly relevant in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The combination of the bromo, fluoro, and nitro groups provides a unique handle for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
One of the most compelling aspects of this compound is its role in the development of small-molecule drugs that modulate protein-protein interactions. These interactions are often implicated in disease pathways, making them attractive targets for therapeutic intervention. The 2-fluoro-3-nitrophenyl group, in particular, has been shown to enhance binding affinity and selectivity when incorporated into drug candidates. This has led to several promising candidates entering preclinical studies for conditions such as oncology and neurodegenerative disorders.
The pharmaceutical industry has also leveraged this compound for its potential in creating antiviral agents. The structural features of 3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one allow it to interact with viral enzymes and proteins, disrupting their function and inhibiting viral replication. Recent studies have highlighted its efficacy against certain RNA viruses by interfering with key replication steps. This makes it a compelling candidate for further development into antiviral therapeutics.
Synthetic chemists have also been intrigued by the possibilities offered by this versatile intermediate. The presence of multiple reactive sites allows for a wide range of transformations, enabling the construction of diverse libraries of compounds for high-throughput screening. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in modifying this scaffold, leading to novel derivatives with enhanced pharmacological properties.
The use of computational methods has further accelerated the discovery process involving 3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one. Molecular modeling studies have provided insights into how different substituents influence the compound's bioactivity. These studies have guided synthetic efforts towards optimizing potency and selectivity. Additionally, virtual screening techniques have been employed to identify potential lead compounds derived from this scaffold, streamlining the drug discovery pipeline.
The environmental impact of chemical synthesis is another area where this compound has shown promise. Green chemistry principles have been applied to develop more sustainable methods for its preparation. For instance, catalytic processes that minimize waste and energy consumption have been explored, aligning with global efforts to reduce the ecological footprint of pharmaceutical manufacturing.
In conclusion, 3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one (CAS No. 1805858-57-4) represents a cornerstone in modern medicinal chemistry. Its unique structural features make it an invaluable tool for developing new drugs across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.
1805858-57-4 (3-Bromo-1-(2-fluoro-3-nitrophenyl)propan-1-one) 関連製品
- 1798639-45-8(N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide)
- 1803743-27-2(2-Bromo-6-ethylphenylhydrazine)
- 2877663-10-8(4-[4-(But-2-yn-1-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine)
- 32642-56-1(4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid)
- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)
- 867042-23-7(ethyl 4-(3-methanesulfonamidophenyl)-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate)
- 898768-65-5(3-(4-Methylphenyl)-2'-thiomethylpropiophenone)
- 105751-13-1(Fmoc-Ser(tBu)-OPfp)
- 89838-23-3(1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-)
- 866728-01-0(5-(2-fluorophenyl)methyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo4,3-cquinoline)



